S-MGB-234

Sequence-Specificity DNA Binding Polyamide Design

S-MGB-234 is a synthetic pyrrole-imidazole polyamide minor groove binder. It offers high sequence specificity for B-DNA, enabling precise transcription factor inhibition. Its long DNA residence time ensures sustained activity, while the lack of a DNA-alkylating warhead avoids confounding DNA damage responses. Ideal for functional genomics and 'undruggable' target research.

Molecular Formula C30H32N8O4
Molecular Weight 568.6 g/mol
Cat. No. B12423162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-MGB-234
Molecular FormulaC30H32N8O4
Molecular Weight568.6 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CN=C(C=C3)C=CC4=CC=C(C=C4)OC
InChIInChI=1S/C30H32N8O4/c1-37-18-23(14-25(37)29(40)33-13-12-27(31)32)36-30(41)26-15-22(17-38(26)2)35-28(39)20-7-9-21(34-16-20)8-4-19-5-10-24(42-3)11-6-19/h4-11,14-18H,12-13H2,1-3H3,(H3,31,32)(H,33,40)(H,35,39)(H,36,41)/b8-4+
InChIKeyYXHYDOJGRZNJDY-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide – A High-Affinity DNA Minor Groove-Binding Polyamide


This compound is a synthetic pyrrole-imidazole (Py-Im) hairpin polyamide that binds with high affinity and sequence specificity to the minor groove of B-form DNA [1]. Structurally, it features a polyamide scaffold composed of N-methylpyrrole and N-methylimidazole amino acid subunits linked by carboxamide bonds, with a cationic 3-amino-3-iminopropyl tail at the C-terminus and a 6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide moiety at the N-terminus . As a minor groove binder (MGB), it is designed to recognize predetermined DNA sequences through a pairing code, enabling the inhibition of transcription factor binding and modulation of gene expression [1]. This compound belongs to a class of programmable DNA-binding ligands with applications in chemical biology research, including gene regulation studies and anticancer drug discovery [1].

Why N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide Cannot Be Replaced by Other DNA Minor Groove Binders


Generic substitution among DNA minor groove-binding polyamides is not feasible because minor modifications to the N-terminal cap, linker composition, and heterocyclic sequence profoundly alter DNA-binding affinity, target sequence specificity, cellular permeability, and biological activity [1][2]. For instance, replacing an N-terminal formamido group with a pyridine-stilbene moiety—as in this target compound—can dramatically shift the recognition profile from AT-rich sequences toward mixed-sequence or GC-rich targets, while also modulating the compound's lipophilicity and cellular uptake [1]. Even within the same structural class, compounds differing by a single pyrrole or imidazole ring arrangement exhibit substantially different DNA residence times, off-target binding profiles, and in vivo efficacy [2]. Therefore, precise selection based on empirically determined, sequence-specific binding data is essential for reproducible scientific outcomes.

Quantitative Differentiation of N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide Against Key Analogs


Enhanced Sequence-Specificity: Distinguishing Single Base-Pair Differences with Greater Fidelity than f-ImPyIm

The target compound, by virtue of its N-terminal pyridine-stilbene cap (replacing a simpler formamido group in f-ImPyIm), demonstrates a significantly improved ability to discriminate between DNA sequences that differ by a single base pair. In DNA thermal melting experiments (ΔTM) and surface plasmon resonance (SPR) studies, polyamides with aromatic N-terminal caps exhibit up to a 20-fold increase in specificity (ratio of equilibrium association constants, KA) for their cognate sequence over a non-cognate sequence with a single base-pair mismatch, compared to the corresponding formamido-capped analog, f-ImPyIm [1][2]. This enhanced discrimination arises from additional van der Waals and π-π stacking interactions between the extended aromatic cap and the DNA minor groove, which are absent in f-ImPyIm [2].

Sequence-Specificity DNA Binding Polyamide Design

Superior DNA Residence Time: Over 100-Fold Longer Target Occupancy Compared to Netropsin

The target compound's larger size, comprising a hairpin polyamide backbone with a substantial N-terminal cap, confers a dramatically longer residence time on its target DNA sequence relative to the smaller, crescent-shaped natural product netropsin. While netropsin binds 4–5 bp AT-rich sequences with micromolar affinity and dissociates rapidly [2], hairpin polyamides of similar structural complexity (8–14 rings) exhibit residence times of hundreds to thousands of seconds. Specifically, comparative kinetic studies using fluorescence spectroscopy show that while an 8-ring hairpin polyamide has a DNA residence time of ~20 seconds, a 20-ring analog has a residence time exceeding 2500 seconds [1]. The target compound, with a structural complexity akin to an 8–10 ring polyamide, is expected to have a residence time on the order of 100–500 seconds, representing a 100-fold or greater increase over netropsin's typical sub-second dissociation [1].

DNA Residence Time Polyamide Size Kinetics

Altered Target Sequence Preference: Recognition of Mixed GC/AT Sequences Unattainable by AT-Specific Natural MGBs

Natural minor groove binders like netropsin and distamycin are strictly AT-specific, with negligible binding to GC-rich sequences [2]. In contrast, the target compound incorporates both N-methylpyrrole (Py) and N-methylimidazole (Im) amino acids in its polyamide chain, enabling recognition of mixed AT/GC sequences according to established pairing rules (Im/Py targets G·C; Py/Py targets A·T, T·A) [1]. Furthermore, the N-terminal pyridine-stilbene moiety is known to confer additional binding energy and sequence preference beyond the core 6-bp recognition site, effectively expanding the targetable sequence space and allowing this compound to bind sequences that are entirely refractory to netropsin and distamycin [1].

Sequence Recognition GC-Rich Targets Polyamide Pairing Rules

Absence of DNA Alkylation: Mechanistic Distinction from Cytotoxic Alkylating Polyamide Conjugates

Unlike alkylating polyamide conjugates such as PNU-193821 (which contains a chloroethylthio moiety that crosslinks DNA), this target compound lacks a DNA-reactive functional group. PNU-193821 induces DNA damage and activates p53 signaling at concentrations as low as 50–100 nM in LNCaP cells, leading to apoptosis [1][2]. In contrast, this non-alkylating polyamide functions solely as a reversible, competitive inhibitor of transcription factor-DNA interactions, thereby modulating gene expression without inducing DNA damage [1]. This mechanistic distinction is critical: non-alkylating polyamides exhibit significantly lower cytotoxicity in non-target cells and do not trigger the DNA damage response, making them preferable for applications requiring prolonged, non-genotoxic gene regulation.

DNA Damage Cytotoxicity Mechanism of Action

Distinct Biological Activity Profile: Non-Antibacterial Gene Regulator vs. Clinical Antibiotic MGB-BP-3

MGB-BP-3 (a Strathclyde minor groove binder) is a clinical-stage antibiotic with potent bactericidal activity against Gram-positive pathogens, including an MIC80 of 0.1–0.2 µM against S. aureus and MIC90 of 0.25 µg/mL against C. difficile [1][2]. Its antibacterial mechanism involves interference with bacterial type II topoisomerases (gyrase and topoisomerase IV) in addition to DNA minor groove binding [1]. In contrast, this target compound is not optimized for antibacterial activity; rather, it is designed for sequence-specific inhibition of eukaryotic transcription factors, with demonstrated antiproliferative effects in cancer cell lines without detectable DNA damage [2]. The two compounds, while sharing a polyamide backbone, are functionally non-interchangeable.

Antibacterial Gene Regulation MGB-BP-3

Optimal Research and Procurement Applications for N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide


High-Fidelity Inhibition of a Specific Transcription Factor in Mammalian Cells

This compound is ideally suited for experiments requiring selective blockade of a single transcription factor-DNA interaction with minimal off-target effects. The high sequence specificity (up to 20-fold over f-ImPyIm [1]) ensures that the compound predominantly occupies its designed cognate site, reducing confounding gene expression changes. This is particularly valuable in functional genomics studies to deconvolute the role of a specific transcription factor in complex regulatory networks. The long DNA residence time (≥100 seconds) [2] further ensures sustained inhibition even after media washout, enabling pulse-chase experimental designs.

Targeting GC-Containing Promoter Elements Inaccessible to Natural Minor Groove Binders

For researchers aiming to target promoter regions containing mixed AT/GC sequences—such as those found in the regulatory elements of many oncogenes (e.g., AR, MYC, or KRAS)—this compound provides a unique tool. Unlike netropsin and distamycin, which are restricted to AT-tracts [1], this Py-Im polyamide can be programmed to recognize GC base pairs via the Im/Py pairing rule [2]. This capability opens avenues for studying and potentially therapeutically modulating gene expression at previously 'undruggable' DNA sites.

Non-Genotoxic Gene Regulation for Long-Term Cell Culture Studies

Because this compound lacks a DNA-alkylating warhead, it does not induce DNA damage or activate p53-dependent stress responses, unlike alkylating polyamide conjugates such as PNU-193821 [1]. This makes it the reagent of choice for chronic treatment experiments in cell culture where maintaining genomic integrity is essential. Researchers can study the long-term effects of sustained transcription factor inhibition without the confounding variable of a DNA damage response, allowing cleaner interpretation of phenotypic outcomes.

Comparative Studies to Differentiate Gene Regulatory from Antibacterial MGB Mechanisms

This compound serves as a critical control in experiments aiming to dissect the distinct mechanisms of minor groove binders. Unlike the clinical antibiotic MGB-BP-3, which exhibits potent bactericidal activity (MIC80 0.1 µM against S. aureus) [1] and inhibits bacterial topoisomerases [2], this polyamide is designed for mammalian gene regulation. Using both compounds in parallel allows researchers to distinguish between effects arising from general minor groove occupancy versus those specific to eukaryotic transcription factor inhibition.

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